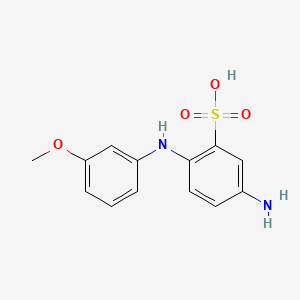![molecular formula C11H7ClN2O2 B1494405 2-(氯甲基)苯并呋喃[3,2-d]嘧啶-4(3H)-酮 CAS No. 80550-76-1](/img/structure/B1494405.png)
2-(氯甲基)苯并呋喃[3,2-d]嘧啶-4(3H)-酮
描述
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the benzofuro[3,2-d]pyrimidine family.
科学研究应用
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Organic Electronics: It is used as an electron-transport-type host in blue phosphorescent organic light-emitting diodes (PhOLEDs), contributing to high external quantum efficiency and low efficiency roll-off.
Medicinal Chemistry: This compound and its derivatives are explored for their potential as antitubercular and antitumor agents
Material Science: It is investigated for its properties in developing high triplet energy hosts for various applications.
作用机制
Mechanism of Action of 2-(chloromethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one
Target of Action The primary target of the compound 2-(chloromethyl)1Similar compounds have been reported to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase and Poly ADP ribose polymerase-1 (PARP-1) . These proteins play crucial roles in various cellular processes such as DNA damage repair, gene transcription, and cell apoptosis .
Mode of Action The exact mode of action of 2-(chloromethyl)1Similar compounds have been shown to inhibit their targets, leading to disruption of the associated cellular processes .
Biochemical Pathways The biochemical pathways affected by 2-(chloromethyl)1Compounds with similar structures have been reported to affect the dna damage repair pathway by inhibiting parp-1 .
Pharmacokinetics The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(chloromethyl)1. These properties are crucial in determining the bioavailability of the compound.
Result of Action The molecular and cellular effects of 2-(chloromethyl)1Similar compounds have been reported to inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .
Action Environment The influence of environmental factors on the action, efficacy, and stability of 2-(chloromethyl)1
生化分析
Biochemical Properties
2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound may interact with other biomolecules such as receptor tyrosine kinases, further modulating cellular signaling pathways .
Cellular Effects
The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cell lines, such as MCF-7 and HCT-116, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one exhibits cytotoxic effects, leading to reduced cell viability and induction of apoptosis . The compound affects cell signaling pathways, including the inhibition of CDK2/cyclin A2 activity, which is essential for cell cycle progression. Furthermore, it impacts gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzymatic activity, leading to a cascade of downstream effects, including cell cycle arrest and apoptosis. Additionally, 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one may induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing cellular processes such as proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one have been studied over various time points to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies in in vitro and in vivo models have demonstrated sustained cytotoxic effects, particularly in cancer cell lines, with continued inhibition of cell proliferation and induction of apoptosis
Dosage Effects in Animal Models
The effects of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in the therapeutic application of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one.
Metabolic Pathways
2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain biological activity or be further processed for excretion. The interaction of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one within tissues is also dependent on its interaction with plasma proteins and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with target enzymes and DNA . Post-translational modifications and targeting signals may direct 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one to specific cellular compartments, enhancing its efficacy in modulating cellular processes .
准备方法
The synthesis of 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of excess potassium tert-butoxide in N,N-dimethylformamide at 65°C . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
化学反应分析
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include potassium tert-butoxide, N,N-dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other benzofuro[3,2-d]pyrimidine derivatives and similar heterocyclic compounds:
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones: These compounds share a similar core structure but differ in their functional groups and specific applications.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds are explored for their antitubercular and antitumor activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are investigated as CDK2 inhibitors for cancer treatment.
The uniqueness of 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific structural features and its versatile applications in both organic electronics and medicinal chemistry.
属性
IUPAC Name |
2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOEOBMLILAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406232 | |
| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80550-76-1 | |
| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



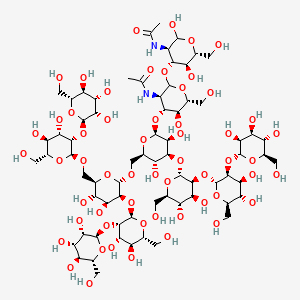
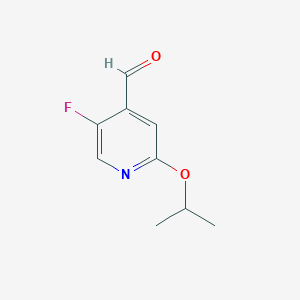
![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)
![N-[15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecyl]trifluoroacetamide](/img/structure/B1494337.png)
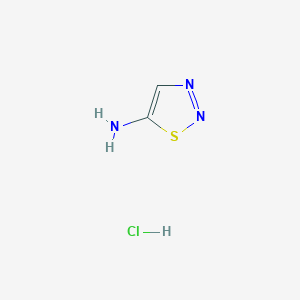
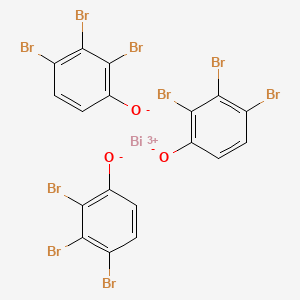
![6-(2-Deoxy-5-O-DMT-b-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido-[4,5-c][1,2]oxazin-7-one](/img/structure/B1494349.png)

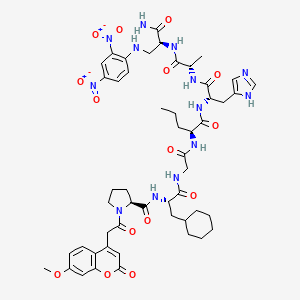
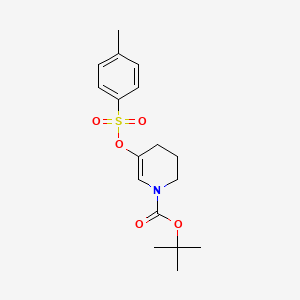
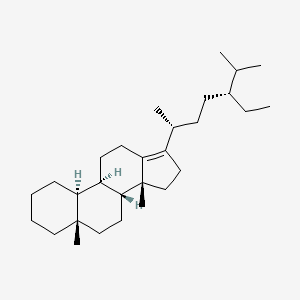
![alpha-D-Man-[1->4]-alpha-D-Man-1->OMe](/img/structure/B1494383.png)
